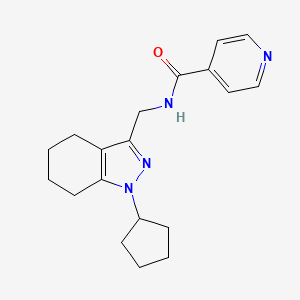

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isonicotinamide

Description

N-((1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isonicotinamide is a heterocyclic compound featuring a partially saturated indazole core (4,5,6,7-tetrahydro-1H-indazole) substituted with a cyclopentyl group at the 1-position. A methylene bridge connects the 3-position of the indazole to an isonicotinamide moiety, which consists of a pyridine ring (nicotinamide derivative) with a carboxamide group at the 4-position (para to the nitrogen). The tetrahydroindazole core provides conformational rigidity, while the cyclopentyl and pyridine groups contribute to lipophilicity and polarity, respectively.

Properties

IUPAC Name |

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O/c24-19(14-9-11-20-12-10-14)21-13-17-16-7-3-4-8-18(16)23(22-17)15-5-1-2-6-15/h9-12,15H,1-8,13H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQJZJNBFGZZGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isonicotinamide typically involves multiple steps, starting with the preparation of the tetrahydroindazole core. One common method involves the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine under acidic conditions to form the indazole ring . The cyclopentyl group is then introduced via alkylation reactions, and the final step involves the coupling of the indazole derivative with isonicotinic acid or its derivatives to form the isonicotinamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the indazole ring or the isonicotinamide group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indazole ring or the isonicotinamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce fully or partially reduced compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isonicotinamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Target Compound vs. Thiazole-Based Analogues

Compounds such as N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h) and N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4i) () share the isonicotinamide group but replace the indazole core with a thiazole ring. Key differences include:

- Aromaticity and Hydrogen Bonding: Indazole’s bicyclic structure enables π-π stacking and dual hydrogen bonding (via NH and aromatic nitrogen), whereas thiazole’s monocyclic system offers fewer interaction sites.

- Conformational Flexibility : The tetrahydroindazole in the target compound introduces partial saturation, reducing planar rigidity compared to fully aromatic thiazoles.

Amide Substituent Modifications

Target Compound vs. Aliphatic and Aromatic Amides

- N-((1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isobutyramide () replaces isonicotinamide with an isobutyramide group.

- N-[(1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-[(4-fluorophenyl)sulfanyl]acetamide () substitutes isonicotinamide with a sulfanyl-acetamide group. The sulfur atom and fluorophenyl ring enhance electronegativity and steric bulk, which may alter metabolic stability and binding kinetics.

Substituent Effects on Physicochemical Properties

- Cyclopentyl vs. Morpholinomethyl/Methylpiperazinyl: The cyclopentyl group in the target compound contributes to higher lipophilicity compared to morpholinomethyl or methylpiperazinyl substituents in ’s compounds, which introduce polar tertiary amines. This difference impacts solubility and membrane permeability.

- Pyridine Positioning : The isonicotinamide’s para-substituted pyridine (vs. meta-substituted pyridin-3-yl in ’s compounds) alters electronic distribution and dipole interactions.

Comparative Data Table

Notes: LogP values estimated using fragment-based methods; solubility data inferred from structural analogs in .

Implications for Pharmacological Activity

- Target Selectivity : The isonicotinamide group’s pyridine ring may engage in charge-transfer interactions with enzymes like NAD-dependent kinases, whereas thiazole-based analogues () might target bacterial enzymes due to their polar substituents .

- Metabolic Stability: The cyclopentyl group in the target compound could reduce oxidative metabolism compared to morpholinomethyl groups, which are prone to N-oxidation.

- Solubility-Bioavailability Trade-off : The target’s higher logP (3.2 vs. 2.8 for 4h) suggests better membrane permeability but lower aqueous solubility, necessitating formulation optimization.

Biological Activity

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isonicotinamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is . The synthesis typically involves multiple steps, starting with the formation of the tetrahydroindazole core through cyclization reactions. The cyclopentyl group is introduced via alkylation, followed by the coupling with isonicotinamide under basic conditions. This multi-step synthesis requires careful optimization to achieve high yields and purity.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, indazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis and cell cycle arrest. Studies suggest that this compound may act by modulating pathways involved in tumor growth and survival.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Mechanism of Action | IC50 (µM) | Reference |

|---|---|---|---|

| Indazole Derivative A | Apoptosis induction | 5.2 | |

| Indazole Derivative B | Cell cycle arrest | 10.3 | |

| N-(Cyclopentyl) Compound | Unknown mechanisms | TBD | Current Study |

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. Compounds with similar structures have shown efficacy in reducing inflammation in various animal models. For example, certain indazole derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines.

Table 2: Anti-inflammatory Activity of Related Compounds

| Compound Name | Model | Dose (mg/kg) | Effect |

|---|---|---|---|

| Indazole A | Rat adjuvant arthritis | 0.05 | Significant reduction |

| Indazole B | Mouse model | 2 | Reduced cytokine levels |

| N-(Cyclopentyl) Compound | TBD | TBD | TBD |

Pharmacological Studies

Pharmacological evaluations of this compound are ongoing. These studies focus on its binding affinity to specific biological targets and its pharmacokinetic profile. Early results indicate a favorable bioavailability profile due to the lipophilic cyclopentyl group.

Case Studies

In a recent study examining the effects of related compounds on glioma cells, it was found that certain derivatives effectively reduced cell viability through mechanisms independent of AMPK activation. This suggests that this compound may similarly induce cell death in cancerous cells through alternative pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.